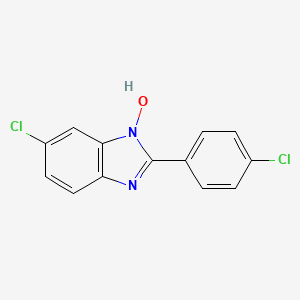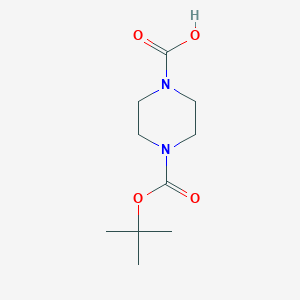
4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid is an organic compound with the molecular formula C10H18N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid typically involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The tert-butoxycarbonyl group is introduced to protect the amine functionality of piperazine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.
Hydrochloric Acid in Methanol: Another reagent for deprotection.
Di-tert-butyl Dicarbonate:
Major Products Formed
The major products formed from these reactions include the deprotected piperazine derivatives and various coupled products used in further synthetic applications.
Scientific Research Applications
4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Used in the synthesis of peptide-based drugs and biomolecules.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The primary mechanism of action of 4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid involves the protection of amine groups during chemical synthesis. The tert-butoxycarbonyl group prevents the amine from participating in unwanted side reactions, allowing for selective reactions to occur. The protected amine can later be deprotected under acidic conditions to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
4-Boc-piperazine-2-carboxylic acid: Another piperazine derivative with a similar protecting group.
1-Boc-piperazine-3-carboxylic acid: A related compound used for similar purposes in organic synthesis.
Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester: Another derivative with protective functionalities.
Uniqueness
4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid is unique due to its specific structure and the position of the tert-butoxycarbonyl group, which provides selective protection for the amine group. This selectivity is crucial in multi-step organic syntheses, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHOTDSIJXUMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)
![4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]oxane-4-carboxamide](/img/structure/B2403501.png)
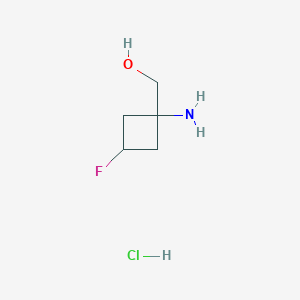
![2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2403505.png)
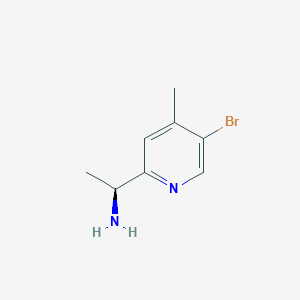
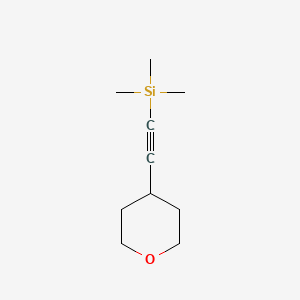
![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
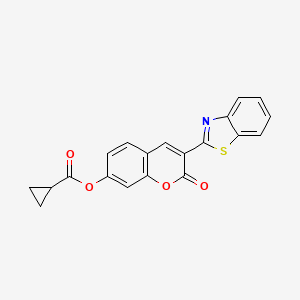
![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)
![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)
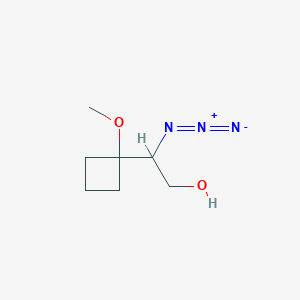
![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)
![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)
